molecular formula C15H26Cl2N2 B1418638 N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride CAS No. 1172569-99-1

N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride

Cat. No. B1418638
M. Wt: 305.3 g/mol
InChI Key: GWRHAMGXSNFFDO-UHFFFAOYSA-N
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Description

N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride is a chemical compound that falls under the class of substituted phenethylamines. It has a molecular formula of C15H24N2.2HCl and a molecular weight of 305.29 .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride is represented by the formula C15H24N2.2HCl . This indicates that the compound consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.

Scientific Research Applications

Solid State and Solution Characterization

  • N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine dihydrochloride is used in the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine. These ligands form chiral complexes with metals like ZnII and CuII, exhibiting pseudo C3-symmetry and an electrophilic coordination site. Such complexes are significant in coordination chemistry and have potential applications in chiroptical studies and molecular modeling (Canary et al., 1998).

Synthesis and Antitumor Activity

  • This compound is involved in the synthesis of tertiary amino alcohols of the piperazine series, which are then converted to dihydrochlorides. These synthesized compounds have been studied for their impact on tumor DNA methylation, indicating potential applications in cancer research and therapy (Hakobyan et al., 2020).

Preparation of Enriched Derivatives

  • It is used in the preparation of isotopically enriched derivatives, such as N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides. These enriched compounds are valuable in the study of metabolic pathways and pharmacokinetics, especially in the context of drug development and biochemical research (Yilmaz & Shine, 1988).

Catalysis and Chemical Reactions

  • The compound serves as a precursor in the synthesis of chiral synthons, which are used in forming complexes with metals like nickel. These complexes demonstrate moderate catalytic activities in reactions like asymmetric transfer hydrogenation of ketones, contributing to advancements in catalysis and organic synthesis (Kumah et al., 2019).

Antiamoebic Activity

  • Derivatives of N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine have been synthesized and tested for their antiamoebic activity. This suggests potential use in the development of new treatments for infections caused by Entamoeba histolytica, a significant parasitic pathogen (Zaidi et al., 2015).

properties

IUPAC Name

N-methyl-2-[2-(piperidin-4-ylmethyl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-16-9-8-14-4-2-3-5-15(14)12-13-6-10-17-11-7-13;;/h2-5,13,16-17H,6-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRHAMGXSNFFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657290
Record name N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride

CAS RN

1172569-99-1
Record name N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Reactant of Route 2
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Reactant of Route 3
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Reactant of Route 4
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Reactant of Route 5
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Reactant of Route 6
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride

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